molecular formula C13H11Cl B588888 3-Chloro-2-methylbiphenyl-d5 CAS No. 1330173-04-0

3-Chloro-2-methylbiphenyl-d5

Cat. No.: B588888
CAS No.: 1330173-04-0
M. Wt: 207.712
InChI Key: JNXJARJANRFDKX-QRKCWBMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-methylbiphenyl-d5 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of biphenyl, where a chlorine atom is substituted at the third position and a methyl group at the second position on one of the phenyl rings. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass difference from hydrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylbiphenyl-d5 typically involves the following steps:

    Starting Materials: The synthesis begins with monochlorobenzene and 2,5-dichlorotoluene.

    Catalysis: A Lewis acid catalyst is used to facilitate the reaction.

    Reaction Conditions: The reaction is carried out in an organic solvent under controlled temperature and pressure conditions.

    Deuterium Labeling: Deuterium atoms are introduced through specific reagents or solvents that contain deuterium.

The yield of the synthesis can reach up to 85.6%, with a purity of 96.2% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the recovery and reuse of solvents and catalysts to minimize waste and reduce production costs. The use of advanced filtration systems allows for the recycling of catalysts for multiple batches .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylbiphenyl-d5 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Scientific Research Applications

3-Chloro-2-methylbiphenyl-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylbiphenyl-d5 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylbiphenyl: The non-deuterated version of the compound.

    2-Methylbiphenyl: Lacks the chlorine atom at the third position.

    3-Chlorobiphenyl: Lacks the methyl group at the second position.

Uniqueness

3-Chloro-2-methylbiphenyl-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications:

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3/i2D,3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXJARJANRFDKX-QRKCWBMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC=C2)Cl)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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